4-((4-Bromophenyl)thio)pentan-2-one
Description
4-((4-Bromophenyl)thio)pentan-2-one is a halogenated aromatic thioether derivative featuring a pentan-2-one backbone substituted with a 4-bromophenylthio group. This compound is structurally characterized by a ketone group at the second carbon and a sulfur-linked 4-bromophenyl moiety at the fourth carbon of the pentane chain. Its molecular formula is C₁₁H₁₁BrOS, with a molecular weight of 271.17 g/mol.
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)7-9(2)14-11-5-3-10(12)4-6-11/h3-6,9H,7H2,1-2H3 |
InChI Key |
TXMWVFAESARCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)thio)pentan-2-one typically involves the reaction of 4-bromothiophenol with 2-pentanone under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with 2-pentanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Bromophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and nanocomposites
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)thio)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenylthio group can enhance the compound’s binding affinity and selectivity for certain targets, while the ketone group may participate in redox reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-((4-Bromophenyl)thio)pentan-2-one with structurally analogous thioether-functionalized pentan-2-one derivatives, focusing on synthetic yields, substituent effects, and physicochemical properties. Data are synthesized from peer-reviewed studies and supplier catalogs (see tables below).
Functional and Application Differences
- This compound : Bromine’s polarizability may enhance halogen-bonding interactions, making it a candidate for catalysis or supramolecular chemistry. However, its discontinued status limits practical use .
- 1-(4-Bromo-2-fluorophenyl)pentan-1-one: The fluorine atom and ketone position (C1 vs.
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
